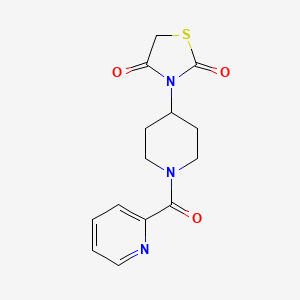

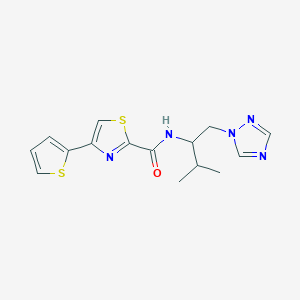

3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione (TZD) is a biologically important five-membered heterocyclic ring that exhibits a wide range of biological activities . Compounds bearing the TZD moiety have been explored by medicinal chemists since the 1960s .

Synthesis Analysis

Thiazolidine-2,4-dione derivatives have been synthesized and screened against various biological targets . The synthesis of these compounds often involves a molecular simplification approach . For example, an optimized lead compound with a 10-fold improvement in affinity was created through this approach .

Molecular Structure Analysis

The thiazolidinone ring is found in compounds that have a wide span of biological activity . The dihydroquinazoline ring, found in some compounds, is not required for certain biological activities, but an unsubstituted nitrogen at the thiazolidinone ring is .

Chemical Reactions Analysis

Thiazolidinone derivatives have been synthesized using various chemical reactions . These reactions are often monitored by thin layer chromatography and characterized using IR, 1H NMR, 13C NMR, and DEPT based spectral studies .

Physical And Chemical Properties Analysis

Thiazolidin-2,4-dione exists as a white crystalline solid with a melting point of 123–125°C . It is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : A study investigated the antimicrobial and antifungal activity of thiazolidine-2,4-dione derivatives against various bacterial and fungal strains, demonstrating weak to moderate activity against Gram-negative bacteria and antifungal properties (Alhameed et al., 2019).

Anti-Inflammatory Properties

- Treatment of Inflammatory Diseases : Research on thiazolidine-2,4-dione derivatives found them effective in inhibiting the production of nitric oxide and prostaglandin E2, suggesting potential for treating inflammatory diseases (Ma et al., 2011).

Hypoglycemic Activity

- Hypoglycemic Activity : Another study focused on the synthesis of imidazopyridine thiazolidine-2,4-diones for their hypoglycemic activity, showing promise in controlling blood sugar levels in diabetic models (Oguchi et al., 2000).

Antidiabetic and Antioxidant Properties

- Non-Hepatotoxic Tri-action Drug Candidates : Research on thiazolidine-2, 4-dione derivatives indicated their potential as antihyperglycemic and hypolipidemic agents, with significant antioxidant activity (Shukla et al., 2020).

Antitumor Activity

- Antitumor Activity and Molecular Docking Studies : Thiazacridine derivatives, which include a thiazolidine nucleus, were found to have potent anticancer activity against various tumoral cell lines (de Almeida et al., 2020).

Antibacterial and Antifungal Agents

- Antibacterial and Antifungal Agents : Thiazolidine-2, 4-diones have been synthesized and evaluated for their antibacterial and antifungal properties, showing effectiveness against Gram-positive bacteria and notable antifungal activity (Aneja et al., 2011).

Inhibition of DNA Topoisomerase I Activity

- DNA Topoisomerase I Inhibition and Apoptosis Induction : Thiazacridine derivatives were studied for their ability to inhibit DNA topoisomerase I activity and induce apoptosis in cancer cells (Barros et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 3-(1-Picolinoylpiperidin-4-yl)thiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . This receptor plays a crucial role in regulating insulin resistance and is a key target for hypoglycemic activity . The compound also targets cytoplasmic Mur ligases , which are essential for the antimicrobial action .

Mode of Action

The compound interacts with its targets in a specific manner. It improves insulin resistance by activating the PPAR-γ receptor . This activation leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . For its antimicrobial action, the compound inhibits cytoplasmic Mur ligases .

Biochemical Pathways

The activation of the PPAR-γ receptor leads to a decrease in circulating fatty acids, causing cells to become more dependent on the oxidation of carbohydrates, specifically glucose, for energy . This results in improved insulin sensitivity and a reduction in blood glucose levels . The inhibition of cytoplasmic Mur ligases disrupts the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .

Pharmacokinetics

Thiazolidinedione derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The activation of the PPAR-γ receptor by the compound leads to improved insulin sensitivity and a reduction in blood glucose levels, contributing to its hypoglycemic activity . Its antimicrobial action results from the inhibition of cytoplasmic Mur ligases, disrupting bacterial cell wall synthesis and leading to bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the action of pharmaceutical compounds .

Eigenschaften

IUPAC Name |

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)10-4-7-16(8-5-10)13(19)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBQLFYODNSWEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)

![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)

![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)

![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)

![(4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2859751.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859753.png)